Enhanced Antiproliferative Activity of Methyl 4-chlorophenylacetate vs. Phenylacetate in ER+ Breast Cancer Models
In a direct head-to-head comparison, 4-chlorophenylacetate (4-CPA), the free acid form of Methyl 4-chlorophenylacetate, demonstrates a 3- to 4-fold increase in antiproliferative potency against estrogen receptor-positive (ER+) human breast cancer cell lines relative to its unsubstituted parent, phenylacetate (PA) [1]. This differential effect is selective for ER+ cell lines (T47-D, MCF-7, ZR-75-1) and is not observed in ER-negative lines (MDA-MB-157, MDA-MB-231, SK-Br-3), suggesting a distinct, target-specific mechanism of action rather than a general cytotoxic effect [1].
| Evidence Dimension | Antiproliferative activity on ER+ breast cancer cell lines (T47-D, MCF-7, ZR-75-1) |
|---|---|
| Target Compound Data | 3-4 fold higher potency |
| Comparator Or Baseline | Phenylacetate (PA) |
| Quantified Difference | Potency is 3-4 times greater than that of PA |
| Conditions | Dose-response studies on human breast cancer cell lines in vitro |
Why This Matters
This quantifiable and selective activity makes Methyl 4-chlorophenylacetate a more valuable and specific tool compound for research into ER+ breast cancer pathways compared to generic phenylacetate.
- [1] Sawatsri S, et al. Inhibition of estrogen-dependent breast cell responses with phenylacetate. Int J Cancer. 2001;93(5):687-692. doi:10.1002/ijc.1399 View Source
